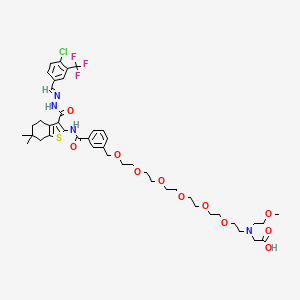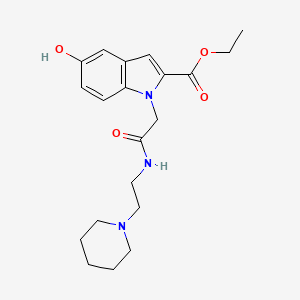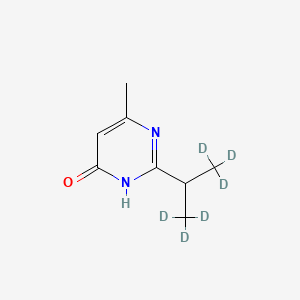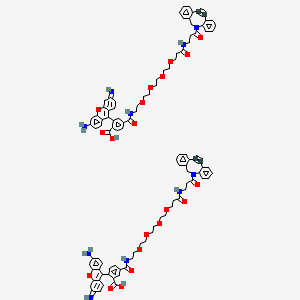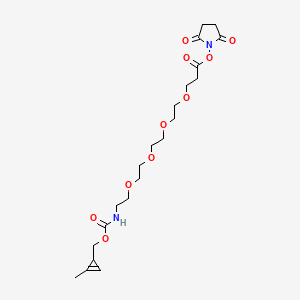methyl dihydrogen phosphate](/img/structure/B12416408.png)
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl dihydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-ylmethyl dihydrogen phosphate is a complex organic compound. It is a labeled nucleotide analog, often used in biochemical and pharmaceutical research. The compound’s structure includes isotopic labeling with carbon-13, which makes it useful in various nuclear magnetic resonance (NMR) studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-ylmethyl dihydrogen phosphate typically involves multi-step organic synthesis. The process begins with the preparation of the labeled sugar moiety, followed by the coupling of the purine base and subsequent phosphorylation.
Preparation of Labeled Sugar Moiety: The synthesis starts with the incorporation of carbon-13 into the sugar ring. This can be achieved through the use of labeled glucose or other precursors.
Coupling with Purine Base: The labeled sugar is then coupled with the purine base (adenine) under acidic or basic conditions to form the nucleoside.
Phosphorylation: The final step involves the phosphorylation of the nucleoside to form the nucleotide. This is typically done using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry.
Industrial Production Methods
Industrial production of this compound would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine base.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group or the purine base.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can participate in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the purine base can lead to the formation of oxopurines, while substitution reactions can yield various nucleoside analogs.
科学研究应用
Chemistry
In chemistry, (2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-ylmethyl dihydrogen phosphate is used in NMR studies to investigate the structure and dynamics of nucleotides and nucleic acids.
Biology
In biological research, this compound is used to study DNA and RNA synthesis, repair, and interactions with proteins. The isotopic labeling allows for detailed tracking and analysis in metabolic studies.
Medicine
In medicine, it is used in the development of antiviral and anticancer drugs. The compound’s analogs can act as inhibitors of viral replication or as agents that interfere with cancer cell proliferation.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of labeled drugs for pharmacokinetic and pharmacodynamic studies.
作用机制
The mechanism of action of (2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-ylmethyl dihydrogen phosphate involves its incorporation into nucleic acids. Once incorporated, it can interfere with normal DNA or RNA function, leading to the inhibition of replication or transcription. The isotopic labeling allows for precise tracking of the compound within biological systems, providing insights into its interactions and effects.
相似化合物的比较
Similar Compounds
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate: This is the non-labeled version of the compound.
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy(2,3,4,5-2H4)oxolan-2-yl]methyl dihydrogen phosphate: This compound is labeled with deuterium instead of carbon-13.
Uniqueness
The uniqueness of (2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-ylmethyl dihydrogen phosphate lies in its isotopic labeling with carbon-13. This labeling provides distinct advantages in NMR studies, allowing for detailed structural and dynamic analysis that is not possible with non-labeled or deuterium-labeled analogs.
属性
分子式 |
C10H14N5O8P |
|---|---|
分子量 |
368.18 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1/i1+1,3+1,5+1,6+1,9+1 |
InChI 键 |
RQFCJASXJCIDSX-JGIZTUKCSA-N |
手性 SMILES |
C1=NC2=C(N1[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]OP(=O)(O)O)O)O)N=C(NC2=O)N |
规范 SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


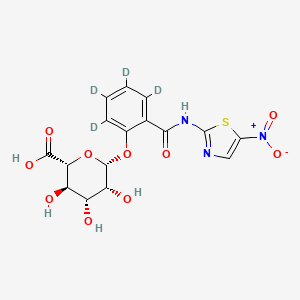
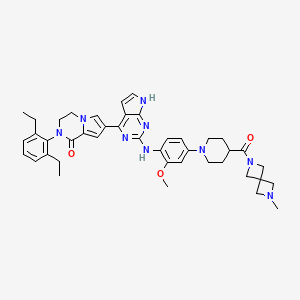

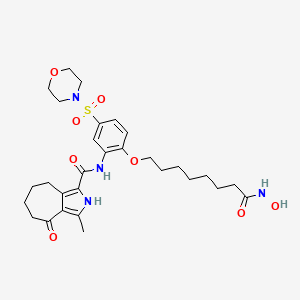


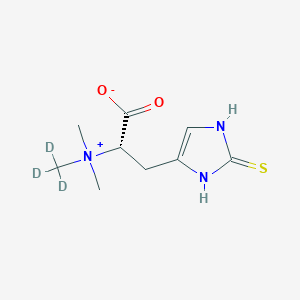
![4-[[4-anilino-6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B12416370.png)
